6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is a compound belonging to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that similar compounds can bind to the hydrophobic pockets of proteins, affecting their function . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Rociletinib: An antineoplastic drug with a pyrimidine moiety.
Osimertinib: Another antineoplastic drug with a pyrimidine structure.
Pyrrolo[2,3-d]pyrimidine derivatives: Compounds with similar structural features and biological activities.
Uniqueness
6-(2,4-Dichlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine is unique due to the presence of both dichlorophenyl and trifluoromethyl groups, which enhance its chemical stability and biological activity
Properties
Molecular Formula |
C12H7Cl2F3N2S |
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Molecular Weight |
339.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C12H7Cl2F3N2S/c1-20-11-18-9(5-10(19-11)12(15,16)17)7-3-2-6(13)4-8(7)14/h2-5H,1H3 |
InChI Key |
QPVPHWNJYZVHEH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC(=N1)C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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